N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound classified under the acetamide category. This compound features a complex molecular structure that includes a dimethylphenyl group, a pyridinyl group, and a triazolyl group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, particularly in the development of pharmaceuticals targeting various diseases.
The compound's IUPAC name is N-(2,5-dimethylphenyl)-2-[(4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, with a molecular formula of C19H21N5OS and a molecular weight of 367.5 g/mol. It has been identified with the CAS number 587005-19-4 and is noted for its potential applications in drug development and biological research .
The synthesis of N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several multi-step organic reactions:
The molecular structure of N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be described as follows:
Property | Data |
---|---|
Molecular Formula | C19H21N5OS |
Molecular Weight | 367.5 g/mol |
IUPAC Name | N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
InChI | InChI=1S/C19H21N5OS/c1... |
InChI Key | ZHPMOHHOHGICJS-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2C)C)C3=CN=CC=C3 |
This structure indicates a complex arrangement that could facilitate interactions with biological targets .
The compound's reactivity can be attributed to its functional groups:
These properties suggest that N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may serve as an intermediate or active component in various chemical transformations relevant to medicinal chemistry .
The mechanism of action for N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves its interaction with specific biological targets such as enzymes or receptors. The triazole ring is known for its ability to coordinate with metal ions which may play a crucial role in enzyme inhibition or modulation.
Additionally, the compound's structural features enable it to potentially disrupt cellular processes by interfering with protein functions or signaling pathways. Detailed studies would be required to elucidate the precise mechanisms involved .
The physical properties of N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include:
The chemical properties include:
N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has potential applications in various scientific fields:
Further research is warranted to fully explore its therapeutic potential and optimize its efficacy in biological systems .
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: